Eliglustat

Overview

Description

Eliglustat (brand name Cerdelga®) is an oral substrate reduction therapy (SRT) approved in 2014 by the U.S. FDA for the treatment of adults with Gaucher disease type 1 (GD1), a lysosomal storage disorder caused by glucocerebrosidase deficiency. This compound selectively inhibits glucosylceramide synthase (GCS), the enzyme responsible for synthesizing glucosylceramide (GlcCer), thereby reducing the accumulation of toxic glycosphingolipids in macrophages and other cells . Clinical trials, including the pivotal ENGAGE and ENCORE studies, demonstrated its efficacy in improving visceral, hematologic, and skeletal manifestations of GD1, with sustained benefits over 4.5 years of treatment . Unlike enzyme replacement therapy (ERT), which requires biweekly infusions, this compound offers a convenient oral regimen, enhancing patient adherence and quality of life .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eliglustat involves several key steps. One method includes the formation of a novel intermediate metal complex, which upon hydrolysis in the presence of acid, provides an amine compound. This compound is then treated with pyrrolidine and subsequently reduced to convert into this compound . Another method involves a seven-step process that includes coupling S-(+)-2-phenyl glycinol with phenyl bromoacetate, followed by column chromatography and further reactions to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves chiral resolution to obtain the enantiomerically pure form of the compound. This is achieved using specific chiral reagents and resolution techniques to separate the desired enantiomer from the racemic mixture .

Chemical Reactions Analysis

Types of Reactions: Eliglustat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers using chlorosulfonyl isocyanate .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include chlorosulfonyl isocyanate, pyrrolidine, and various acids for hydrolysis. The reactions are typically carried out in solvents such as toluene and hexane under controlled temperature and pressure conditions .

Major Products Formed: The major product formed from these reactions is this compound itself, which is obtained in high yield and purity through careful control of reaction conditions and purification steps .

Scientific Research Applications

Phase III Trials

The efficacy of eliglustat has been demonstrated in several pivotal clinical trials:

- ENGAGE Trial : This Phase 3 trial involved treatment-naïve adults with GD1 and showed significant improvements in hematologic and visceral parameters after 9 months of treatment. Key findings included:

- ENCORE Trial : This study assessed patients who had achieved therapeutic goals on enzyme replacement therapy (ERT) switching to this compound. Results indicated that this compound maintained stability in hematologic parameters comparable to ERT .

- EDGE Trial : Evaluated dosing regimens (once daily vs. twice daily) to optimize treatment outcomes without compromising safety .

Long-Term Outcomes

Long-term studies have shown sustained benefits from this compound therapy:

- A study reported outcomes after 8 years of treatment, where patients exhibited:

Pharmacokinetics and Drug Interactions

This compound's pharmacokinetics are heavily influenced by genetic variations in CYP2D6. A physiologically-based pharmacokinetic model has been developed to predict drug interactions and optimize dosing strategies based on metabolizer status. This model supports personalized medicine approaches, allowing for dose adjustments in patients with varying CYP2D6 activity levels to enhance safety and efficacy .

Case Study Overview

A review of real-world cases highlights the practical application of this compound in managing GD1:

- Case Study 1 : An adult patient switched from ERT to this compound after achieving stable parameters on ERT. Following the switch, the patient maintained stable hemoglobin levels and experienced significant reductions in spleen and liver volumes over two years.

- Case Study 2 : A patient with poor metabolizer status was initiated on a lower dose regimen (21 mg) due to potential drug-drug interactions with concomitant medications. The patient showed favorable outcomes without adverse events, underscoring the importance of tailored dosing based on metabolic phenotype .

Mechanism of Action

Eliglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is involved in the production of glucosylceramide. By blocking this enzyme, this compound reduces the accumulation of glucosylceramide in cells, thereby alleviating the symptoms of Gaucher disease. The compound is metabolized primarily by cytochrome P450 2D6, and its efficacy is influenced by the patient’s metabolizer status .

Comparison with Similar Compounds

Eliglustat vs. Miglustat (Another SRT)

Mechanistic Differences :

- Miglustat : A first-generation SRT that inhibits both GCS and disaccharidases, leading to dose-limiting GI side effects (e.g., diarrhea, flatulence) in ~85% of patients .

Efficacy :

- In treatment-naïve GD1 patients, this compound reduced spleen volume by 27.8% and liver volume by 15.3% after 9 months, with hemoglobin and platelet counts normalizing to ERT-comparable levels . Miglustat, however, showed slower and less robust biomarker responses (e.g., chitotriosidase decreased by 44% with this compound vs. minimal improvement with miglustat) .

- Long-term data (4.5+ years) confirm this compound’s durability, whereas miglustat use declined due to tolerability and efficacy limitations .

Dosing Considerations :

- This compound requires CYP2D6 phenotyping to avoid supratherapeutic levels (e.g., in poor metabolizers or with CYP3A/CYP2D6 inhibitors) .

- Miglustat dosing is less complex but less effective .

Table 1: this compound vs. Miglustat in GD1

This compound vs. Enzyme Replacement Therapies (ERTs: Imiglucerase, Velaglucerase)

Efficacy :

- In treatment-naïve patients, this compound achieved comparable improvements in spleen/liver volumes and hematologic parameters to imiglucerase. For example, spleen volume decreased by 27.8% with this compound vs. 29.5% with imiglucerase at 9 months .

- Bone mineral density and marrow burden scores improved similarly in both therapies .

Cost and Convenience :

- Annual costs are comparable (~$300,000 USD), but this compound’s oral administration reduces healthcare utilization .

Table 2: this compound vs. ERT in GD1

This compound vs. Experimental Compounds

BafA1 and Chloroquine (CQ) :

- Preclinical studies show this compound outperforms BafA1 (a lysosomal inhibitor) and CQ in suppressing osteoclast (OC) activity and bone resorption.

Novel SRTs in Development :

- Genz-682452: A brain-penetrant GCS inhibitor under investigation for neuropathic GD, addressing this compound’s CNS limitation .

Biological Activity

Eliglustat is an oral substrate reduction therapy (SRT) primarily used for treating Type 1 Gaucher disease (GD1). It functions by inhibiting glucosylceramide synthase, an enzyme crucial for the synthesis of glucosylceramide, thereby reducing its accumulation in lysosomes. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, clinical efficacy, and safety through various studies and findings.

This compound selectively inhibits glucosylceramide synthase, which is responsible for the production of glucosylceramide from ceramide and UDP-glucose. By inhibiting this enzyme, this compound reduces the synthesis of glucosylceramide to match the impaired catabolism in patients with GD1. This mechanism helps alleviate the clinical manifestations associated with glucosylceramide accumulation.

Pharmacokinetics

The pharmacokinetics of this compound are significantly influenced by genetic variations in the CYP2D6 enzyme, which metabolizes the drug. Patients are categorized based on their CYP2D6 metabolizer status into extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).

- Bioavailability : The oral bioavailability of this compound is low, typically less than 5% in EMs.

- Dosing Recommendations : Dosing is adjusted based on metabolizer status. For example, PMs may require different dosing due to increased systemic exposure.

- Elimination : The primary metabolic pathway involves oxidation processes yielding several metabolites, none of which exhibit significant biological activity .

Case Studies and Clinical Trials

- ENGAGE Trial : In a Phase 3 clinical trial involving treatment-naïve patients with GD1, this compound treatment resulted in significant improvements in organ volumes and hematologic parameters after 9 months. Key findings included:

- Long-term Outcomes : A real-world study evaluated 231 patients over two years:

- Safety Profile : The drug was generally well-tolerated with mild adverse effects reported in a minority of cases. No patients withdrew due to adverse events during long-term studies .

Pharmacodynamic Effects

Clinical trials have demonstrated that treatment with this compound leads to reductions in plasma levels of glucosylceramide and other biomarkers associated with Gaucher disease. For instance:

- In treatment-naïve patients, plasma GL-1 levels decreased significantly upon treatment initiation.

- In patients stabilized on enzyme replacement therapy (ERT), normalization of plasma GL-1 levels was also observed following this compound therapy .

Summary Table of Key Findings

| Parameter | Baseline Measurement | Post-Treatment Measurement | Change (%) |

|---|---|---|---|

| Spleen Volume | 17.1 MN | 5.8 MN | -66% |

| Hemoglobin | 12.4 g/dL | 13.4 g/dL | +8% |

| Platelet Count | Baseline | Increased by 38% | +38% |

| Plasma GL-1 Levels | Elevated | Decreased | Significant |

Q & A

Basic Research Questions

Q. How can researchers design a Phase III clinical trial to evaluate Eliglustat's efficacy in Gaucher disease Type 1 (GD1) while ensuring methodological rigor?

- Methodological Answer : A robust Phase III trial should incorporate the PICOT framework:

- P opulation: Adults with GD1 (treatment-naïve or stabilized on enzyme replacement therapy [ERT]).

- I ntervention: this compound at clinically approved doses (e.g., 50–150 mg twice daily, adjusted for CYP2D6 metabolizer status).

- C omparison: Placebo (for naïve patients) or active comparator (e.g., imiglucerase for ERT-stabilized patients).

- O utcome: Hematologic, visceral, and bone parameters (e.g., hemoglobin, platelet count, spleen/liver volume, bone mineral density).

- T ime: Minimum 52 weeks to assess stability or improvement .

- Design Considerations : Use a randomized, double-blind, parallel-group structure with predefined non-inferiority margins (e.g., ≤25% difference in disease stability rates) to minimize bias. Ensure stratification by metabolizer status and prior treatment history .

Q. What statistical approaches are appropriate for analyzing this compound's therapeutic efficacy in heterogeneous GD1 populations?

- Methodological Answer :

- Non-inferiority Analysis : Apply when comparing this compound to ERT, with margins based on clinically acceptable differences (e.g., ≤15% in spleen volume reduction) .

- Mixed-Effects Models : Account for inter-patient variability (e.g., CYP2D6 polymorphism effects) and longitudinal data (e.g., bone density changes over 4 years) .

- Handling Missing Data : Use multiple imputation or sensitivity analyses to address attrition in long-term studies, particularly in open-label extensions where dropout rates may exceed 20% .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's bone-related efficacy data between Phase II and III trials?

- Methodological Answer :

- Meta-Analysis : Pool data from Phase II (e.g., Rav et al., 2014) and Phase III (ENGAGE trial) to assess heterogeneity via I² statistics. Subgroup analyses by baseline bone disease severity (e.g., osteopenia vs. osteoporosis) may clarify discrepancies .

- Imaging Standardization : Use dual-energy X-ray absorptiometry (DXA) and quantitative MRI with centralized blinded review to reduce variability in bone parameter assessments .

- Mechanistic Studies : Investigate this compound's impact on osteoclast/osteoblast activity through biomarkers (e.g., CTX-1, P1NP) in preclinical models to contextualize clinical findings .

Q. What methodological challenges arise when assessing this compound's long-term safety in real-world populations, and how can they be mitigated?

- Methodological Answer :

- Data Collection : Leverage registries (e.g., Gaucher Outcome Survey) with standardized adverse event (AE) reporting protocols. Prioritize AEs like arrhythmias (linked to CYP2D6 inhibition) and neuropathic pain .

- Pharmacovigilance Tools : Apply disproportionality analysis (e.g., WHO Vigibase) to detect rare AEs not captured in trials. Adjust for confounding factors (e.g., comedications) using propensity score matching .

- Sample Size : Use Bayesian adaptive designs to enroll high-risk subgroups (e.g., poor metabolizers) efficiently, ensuring ≥80% power to detect safety signals .

Q. How can researchers validate this compound's therapeutic equivalence in non-inferiority trials while addressing variability in comparator arms (e.g., ERT dosing)?

- Methodological Answer :

- Dose Standardization : Define ERT comparator arms using weight-based dosing (e.g., 60 U/kg every 2 weeks for imiglucerase) to minimize pharmacokinetic variability .

- Endpoint Calibration : Use composite endpoints (e.g., hematologic stability + organ volume reduction) with pre-specified equivalence margins validated by regulatory guidelines (e.g., EMA/CHMP).

- Sensitivity Analysis : Conduct per-protocol and as-treated analyses to exclude protocol deviations impacting non-inferiority conclusions .

Q. Methodological Considerations for Data Quality

Q. What strategies ensure reproducibility of this compound pharmacokinetic (PK) data across diverse populations?

- Methodological Answer :

- Population PK Modeling : Incorporate covariates (e.g., CYP2D6 phenotype, renal/hepatic function) using nonlinear mixed-effects modeling (NONMEM) to predict exposure variability .

- Bioanalytical Validation : Use LC-MS/MS with deuterated internal standards to quantify this compound plasma concentrations, ensuring inter-lab reproducibility via cross-validation studies .

Q. How should researchers address ethical and practical challenges in recruiting treatment-naïve GD1 patients for this compound trials?

- Methodological Answer :

- Stratified Recruitment : Partner with rare disease networks (e.g., National Gaucher Foundation) to identify naïve patients. Offer genetic counseling and monitoring to address equipoise concerns .

- Adaptive Consent : Implement dynamic consent forms allowing participants to opt into extended follow-up or biomarker sub-studies .

Properties

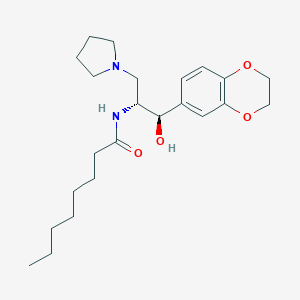

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZZPCZKBUKGGU-AUSIDOKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964175 | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Eliglustat is a glucosylceramide synthase inhibitor used for the treatment of type 1 Gaucher disease. Gaucher disease is a rare genetic disorder characterized by the deficiency of acid β-glucosidase, an enzyme that converts glucosylceramide (also known as glucocerebroside) into glucose and ceramide. In patients with Gaucher disease, glucosylceramide is accumulated in the lysosomes of macrophages, leading to the formation of foam cells or Gaucher cells. Gaucher cells infiltrate the liver, spleen, bone marrow and other organs, leading to complications such as anemia, thrombocytopenia and hepatosplenomegaly. Eliglustat reduces the production of glucosylceramide by inhibiting glucosylceramide synthase, a rate-limiting enzyme in the production of glycosphingolipids. This lowers the amount of glucosylceramide that is available in lysosomes, and balances the deficiency of acid β-glucosidase. | |

| Record name | Eliglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

491833-29-5 | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491833-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eliglustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eliglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELIGLUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR40J4WA67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.